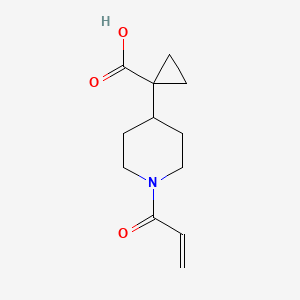
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid, also known as PPC, is a cyclic amino acid that has been gaining attention in scientific research due to its potential applications in various fields. PPC is a synthetic compound that can be synthesized in the laboratory using specific methods.
Scientific Research Applications
Ethylene Precursor in Plants
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in higher plants. Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in wheat leaves, indicating a significant role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Inhibition of Mycolic Acid Biosynthesis
Hartmann et al. (1994) explored the potential of cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis, a crucial process in mycobacterial cell walls. Their study synthesized related cyclopropane compounds, highlighting the relevance of such structures in antimycobacterial strategies (Hartmann et al., 1994).
Biological Activities of ACC Analogues
Coleman and Hudson (2016) discussed the biological diversity and activities of natural compounds containing the cyclopropane moiety, like ACC and its analogs. These compounds exhibit a range of biological activities, including antimicrobial and antitumoral effects (Coleman & Hudson, 2016).
Development of Chiral Cyclopropane Units
Research by Kazuta, Matsuda, and Shuto (2002) focused on the synthesis of chiral cyclopropane units, demonstrating their utility in constructing biologically active compounds. Their work illustrates the versatility of cyclopropane structures in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Constrained ACC Derivatives
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) achieved a remarkable cyclopropanation process to create doubly constrained ACC derivatives. This work highlights the synthetic versatility of cyclopropane structures in creating analogues of biologically significant compounds (Szakonyi et al., 2002).
Creation of Conformationally Restricted Analogues
Another notable application is in the creation of conformationally restricted analogues of histamine, as discussed in the work of Yuji Kazuta, A. Matsuda, and S. Shuto (2002). This research underlines the utility of cyclopropane derivatives in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, as reported by Sharba et al. (2005), showcases the chemical diversity achievable with cyclopropane-based structures (Sharba et al., 2005).
Applications in Organic Synthesis
Zhu, Xu, and Gong (2016) developed synthetic strategies using donor-acceptor cyclopropanes, demonstrating the broad applicability of cyclopropane derivatives in organic synthesis (Zhu, Xu, & Gong, 2016).
properties
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-3-9(4-8-13)12(5-6-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLIHXBOEFDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

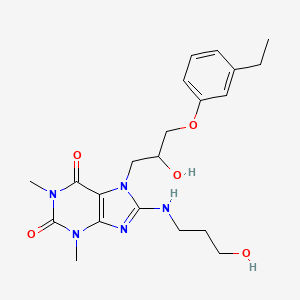
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)
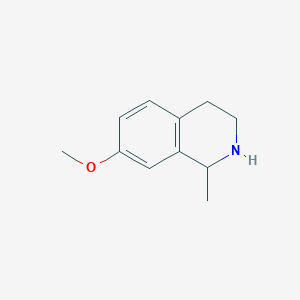
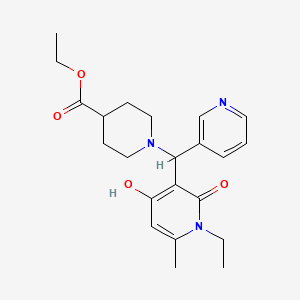
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)
![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
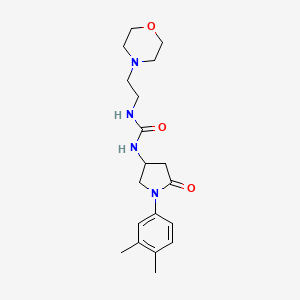
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
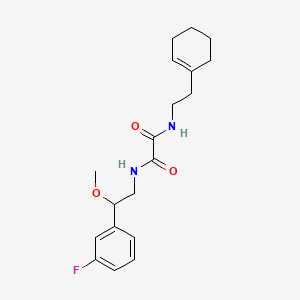

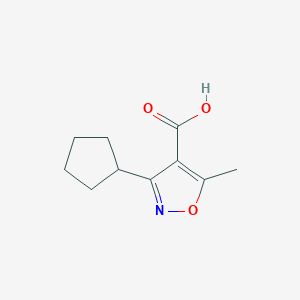
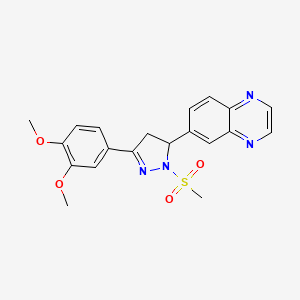
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)